molecular formula C23H46O2 B056554 Tricosanoic acid CAS No. 2433-96-7

Tricosanoic acid

Cat. No.: B056554
CAS No.: 2433-96-7
M. Wt: 354.6 g/mol
InChI Key: XEZVDURJDFGERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tricosanoic acid, a 23-carbon long-chain saturated fatty acid , primarily targets Lipase 3 in yeast . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), playing a crucial role in lipid metabolism and homeostasis.

Result of Action

It has been suggested that this compound may stimulate hair growth . This could be a result of its interaction with lipid metabolism pathways, which are known to play a role in hair follicle development and cycling.

Biochemical Analysis

Biochemical Properties

Tricosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It is synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid . This compound can be found acylated to various glyco-, phospho-, and sphingolipids, including gangliosides . It interacts with enzymes such as lipase, which is involved in the hydrolysis of lipids . The interaction with lipase facilitates the breakdown of this compound into smaller fatty acids and glycerol, which are then utilized in various metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be a hair growth stimulant . In terms of cell signaling, this compound can modulate the activity of certain signaling molecules, thereby affecting gene expression and cellular responses. Additionally, it plays a role in the regulation of glucose and lipid metabolism, which are critical for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as a substrate for lipase, leading to the hydrolysis of the fatty acid . This process releases smaller fatty acids and glycerol, which are then involved in various metabolic pathways. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, this compound can exhibit toxic or adverse effects. Studies have shown that excessive intake of this compound can lead to disruptions in lipid metabolism and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of lipids. It is metabolized through pathways that involve enzymes such as lipase and other lipid-modifying enzymes . The conversion of this compound into smaller fatty acids and glycerol is a key step in its metabolic processing. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into various lipid molecules, including phospholipids and sphingolipids, which facilitate its transport and distribution . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. It can be found in the membranes of organelles such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. These modifications ensure that this compound is directed to the appropriate cellular locations for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricosanoic acid can be synthesized through the oxidation of tricosane, a 23-carbon alkane. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of unsaturated fatty acids derived from natural sources. This process involves the catalytic hydrogenation of the double bonds in unsaturated fatty acids to produce the saturated this compound .

Chemical Reactions Analysis

Types of Reactions

Tricosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: Tricosanol.

    Esterification: This compound esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricosanoic acid is unique due to its specific chain length of 23 carbons, which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its specific chain length makes it suitable for certain industrial applications, such as the production of specialized lubricants and surfactants .

Properties

IUPAC Name

tricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZVDURJDFGERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93966-37-1 (lead salt), 94087-10-2 (aluminum salt), 98978-62-2 (calcium salt)
Record name Tricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40179067
Record name Tricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name Tricosanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18177
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2433-96-7
Record name Tricosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricosanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICOSANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC9A0MS6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77.0 - 79.0 °C
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricosanoic acid
Reactant of Route 2
Reactant of Route 2
Tricosanoic acid
Reactant of Route 3
Reactant of Route 3
Tricosanoic acid
Reactant of Route 4
Reactant of Route 4
Tricosanoic acid
Reactant of Route 5
Reactant of Route 5
Tricosanoic acid
Reactant of Route 6
Reactant of Route 6
Tricosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.